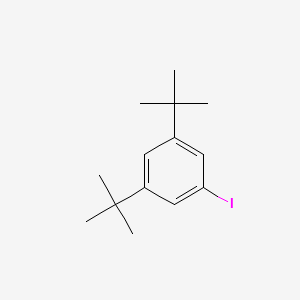

1,3-Di-tert-butyl-5-iodobenzene

Overview

Description

1,3-Di-tert-butyl-5-iodobenzene is a halogenated benzene derivative . Its molecular formula is C14H21I . It has a molecular weight of 316.22 g/mol .

Physical And Chemical Properties Analysis

This compound has a density of 1.291g/cm3 . Its boiling point is 284.03ºC at 760 mmHg . The flash point is 126.879ºC .Scientific Research Applications

Redox Shuttle Stability for Lithium-Ion Batteries : A study by Zhang et al. (2010) explored the use of a compound similar to 1,3-Di-tert-butyl-5-iodobenzene, namely 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), as a redox shuttle additive for overcharge protection in lithium-ion batteries. This research highlights the potential of such compounds in enhancing the safety and efficiency of battery technologies.

Preparation of Hypervalent Iodine Compounds : Li et al. (2022) utilized a bulky 1,4-di-iodobenzene with tert-butyl groups to prepare di-hypervalent iodine compounds, which are of increasing interest for applications as recyclable reagents, materials precursors, and as Lewis acids. This study, detailed in their paper, demonstrates the utility of tert-butyl-iodobenzene derivatives in synthesizing multifunctional hypervalent iodine compounds (Li et al., 2022).

Oxidative Transformation in Organic Synthesis : Zhao et al. (2012) investigated the use of bis(tert-butylperoxy)iodobenzene, a compound related to this compound, in the oxidative transformation of azides to nitriles and ketones. This research underscores the role of tert-butyl-iodobenzene derivatives in facilitating important transformations in organic chemistry (Zhao et al., 2012).

Catalysis in Chemical Reactions : The compound 1-(tert-Butyl)-2-iodobenzene and its derivatives were used in a palladium-catalyzed C-H activation process to form indolines, a crucial structural motif in many bioactive compounds and pharmaceutical targets. This study by Sun et al. (2019) highlights the catalytic applications of tert-butyl-iodobenzene derivatives in the synthesis of complex organic molecules (Sun et al., 2019).

Microwave-Assisted Extraction in Analytical Chemistry : Liu et al. (2019) developed a microwave-assisted extraction method combined with gas chromatography-mass spectrometry for the determination of 1,3-Di-tert-butylbenzene and related compounds. This technique is used to evaluate the compatibility of antimicrobial peptide spray with packaging materials, showcasing the analytical applications of tert-butyl-iodobenzene derivatives (Liu et al., 2019).

Safety and Hazards

While specific safety and hazard information for 1,3-Di-tert-butyl-5-iodobenzene was not found, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Mechanism of Action

Target of Action

This compound is primarily used in research and synthetic chemistry .

Mode of Action

Iodobenzenes are generally known to participate in various organic reactions, including coupling reactions .

Biochemical Pathways

Iodobenzenes are often used as intermediates in the synthesis of more complex organic compounds .

properties

IUPAC Name |

1,3-ditert-butyl-5-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNJNYKUXPHIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

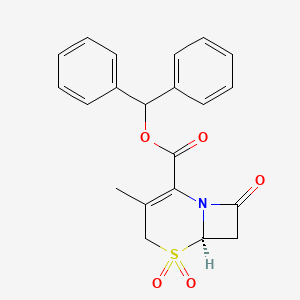

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid](/img/structure/B3132444.png)

![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)